4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether
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Overview
Description
4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether is a complex heterocyclic compound that features a unique fusion of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar applications and biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also share structural similarities and are used in similar research applications.
Uniqueness
What sets 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether apart is its unique combination of functional groups and the specific arrangement of the triazole and thiadiazole rings
Properties
Molecular Formula |
C16H18N4OS2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS2/c1-11(2)22-10-14-17-18-16-20(14)19-15(23-16)9-6-12-4-7-13(21-3)8-5-12/h4-9,11H,10H2,1-3H3/b9-6+ |
InChI Key |
RAEGKYJMRJRRFD-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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